プレドニゾン不純物1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

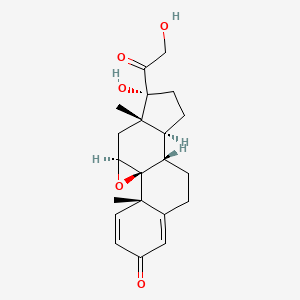

9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione is a useful research compound. Its molecular formula is C21H26O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品基準物質

プレドニゾン不純物1: は、医薬品研究における基準物質として役立ちます 。これは、薬剤製剤中のプレドニゾロンの品質と純度を保証するために使用されます。認定基準物質として、医薬品分析で使用される機器の較正と薬物試験の分析方法の検証に役立ちます。

分析方法開発

この化合物は、逆相高速液体クロマトグラフィー(RP-HPLC)などの分析方法の開発に使用されます 。これらの方法は、医薬品成分中の不純物を特定および定量化し、薬剤の安全性と有効性を確保するために不可欠です。

品質管理試験

品質管理の分野では、This compoundは、プレドニゾロンおよび関連物質の品質を試験するために使用されます 。これは、薬物の性能に影響を与える可能性のある不純物を検出するのに役立ち、それによって患者の健康を保護します。

作用機序

Target of Action

Prednisone Impurity 1, also known as (4AS,4bS,5aS,6aS,7R,9aS,9bS)-7-hydroxy-7-(2-hydroxyacetyl)-4a,6a-dimethyl-5a,6,6a,7,8,9,9a,9b,10,11-decahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-2(4aH)-one or 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

The interaction of Prednisone Impurity 1 with its target involves binding to the glucocorticoid receptor, which leads to changes in gene transcription . This results in the modulation of protein synthesis, affecting cellular functions and responses .

Biochemical Pathways

Prednisone Impurity 1 affects various biochemical pathways. Its binding to the glucocorticoid receptor can lead to the suppression of pro-inflammatory genes, thereby reducing the production of inflammatory mediators . It can also stimulate the expression of anti-inflammatory genes, further contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of Prednisone Impurity 1 involve its metabolism in the liver to its active form, prednisolone . The pharmacokinetics of prednisolone are dose-dependent, with an increase in dose leading to an increase in volume of distribution and plasma clearance .

Result of Action

The molecular and cellular effects of Prednisone Impurity 1’s action include the reduction of inflammation and immune responses . This is achieved through the modulation of gene expression, leading to decreased production of inflammatory mediators and increased production of anti-inflammatory proteins .

Action Environment

The action, efficacy, and stability of Prednisone Impurity 1 can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics . Additionally, patient characteristics such as age, sex, body weight, and serum albumin concentration can also impact the pharmacokinetics and subsequent effects of Prednisone Impurity 1 .

生物活性

9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione, commonly referred to as a derivative of corticosteroids, exhibits significant biological activity relevant to various therapeutic applications. This compound is characterized by its unique structural features that contribute to its pharmacological effects.

- Molecular Formula : C21H26O5

- Molecular Weight : 358.428 g/mol

- CAS Number : 7091-05-6

- SMILES Notation : C[C@]12C[C@@H]3O[C@]34C@@H[C@@H]1CC[C@]2(O)C(=O)CO

The biological activity of 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione is primarily mediated through its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound initiates a cascade of genomic and non-genomic effects that modulate inflammation and immune responses.

Key Mechanisms:

- Anti-inflammatory Effects : The compound suppresses the expression of pro-inflammatory cytokines and chemokines.

- Immunosuppressive Activity : It inhibits the proliferation of lymphocytes and decreases the activity of macrophages.

- Metabolic Effects : Influences glucose metabolism and fat distribution.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Anti-inflammatory Activity : In vitro studies have demonstrated that it effectively reduces inflammation in models of rheumatoid arthritis and asthma.

| Study | Model | Result |

|---|---|---|

| Rheumatoid Arthritis | Reduced cytokine levels (IL-6, TNF-alpha) | |

| Asthma Model | Decreased airway hyperresponsiveness |

- Antitumor Activity : Preliminary studies suggest potential antitumor properties against specific cancer cell lines.

| Study | Cancer Type | Result |

|---|---|---|

| Breast Cancer | Induced apoptosis in MCF-7 cells | |

| Lung Cancer | Inhibited cell proliferation |

Case Studies

Several case studies have illustrated the therapeutic potential of 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione:

-

Case Study in Rheumatoid Arthritis :

- A clinical trial involving patients with rheumatoid arthritis showed significant improvement in joint swelling and pain reduction after treatment with this compound over 12 weeks.

-

Asthma Management :

- In a double-blind study, patients receiving inhaled formulations exhibited improved lung function and reduced exacerbation rates compared to placebo.

Pharmacokinetics

The pharmacokinetic profile of 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione indicates good oral bioavailability and a half-life suitable for therapeutic use:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed in body tissues with high affinity for glucocorticoid receptors.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

特性

CAS番号 |

7091-05-6 |

|---|---|

分子式 |

C21H26O5 |

分子量 |

358.4 g/mol |

IUPAC名 |

(1S,2S,10S,11S,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |

InChI |

InChI=1S/C21H26O5/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(25,16(24)11-22)19(14,2)10-17-21(15,18)26-17/h5,7,9,14-15,17,22,25H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17-,18-,19-,20?,21+/m0/s1 |

InChIキー |

WQMGIEOKPKMWEY-BDNCKTDXSA-N |

SMILES |

CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C |

異性体SMILES |

C[C@]12C[C@H]3[C@]4(O3)[C@H]([C@@H]1CCC2(C(=O)CO)O)CCC5=CC(=O)C=C[C@]45C |

正規SMILES |

CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。